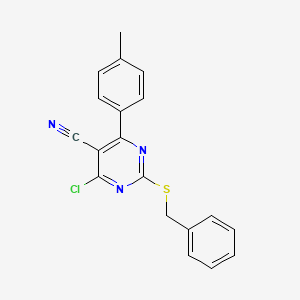

2-(Benzylsulfanyl)-4-chloro-6-(4-methylphenyl)-5-pyrimidinecarbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Benzylsulfanyl)-4-chloro-6-(4-methylphenyl)-5-pyrimidinecarbonitrile is a heterocyclic compound that features a pyrimidine ring substituted with benzylsulfanyl, chloro, and methylphenyl groups

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfanyl)-4-chloro-6-(4-methylphenyl)-5-pyrimidinecarbonitrile typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production .

化学反応の分析

Nucleophilic Substitution at the 4-Chloro Position

The chlorine atom at position 4 is highly reactive toward nucleophilic substitution due to the electron-withdrawing effects of the pyrimidine ring and adjacent groups.

These substitutions are facilitated by the pyrimidine ring’s electron-deficient nature, with yields dependent on steric and electronic factors. For example, thiophenol substitution in pyridine proceeds at elevated temperatures (80–100°C) over 6–8 hours .

Reactivity of the Benzylsulfanyl Group

The benzylsulfanyl (-S-CH₂C₆H₅) group undergoes oxidation and alkylation:

Oxidation

-

Reaction with H₂O₂ or mCPBA (meta-chloroperbenzoic acid) converts the thioether to a sulfone (-SO₂-CH₂C₆H₅) .

-

Conditions: Dichloromethane (DCM), 0°C → room temperature, 2–4 hours.

Alkylation

-

Reaction with methyl iodide (CH₃I) in DMF/K₂CO₃ yields the methylthio derivative .

-S-CH2C6H5+CH3IDMF, K2CO3-S-CH3+C6H5CH2I

Carbonitrile Group Transformations

The cyano (-C≡N) group participates in:

Hydrolysis

-

Acidic (HCl/H₂O, reflux) or basic (NaOH/H₂O, Δ) conditions hydrolyze the nitrile to a carboxylic acid (-COOH) or amide (-CONH₂) .

-C≡NH2O/H+-COOHor-CONH2

Cycloaddition

-

Reaction with sodium azide (NaN₃) under acidic conditions forms tetrazole derivatives, which are pharmacologically relevant .

Structural Influence on Reactivity

The 4-methylphenyl group at position 6 enhances steric hindrance, slowing reactions at adjacent positions. Computational studies (DFT/B3LYP) confirm that electron density at the pyrimidine ring’s nitrogen atoms directs regioselectivity .

Biological Activity Correlation

Derivatives of this compound exhibit:

-

Antidiabetic potential : Molecular docking studies suggest inhibitory activity against glycogen phosphorylase (GPb) .

-

Antimicrobial properties : Modifications at the 4-position (e.g., aryl/alkyl substituents) enhance activity .

Synthetic Pathways

Key intermediates for synthesizing the compound include:

-

2-(Benzylsulfanyl)-4,6-dichloropyrimidine-5-carbonitrile (precursor for nucleophilic substitution) .

-

Cyanoacetanilide derivatives (used in cyclocondensation reactions) .

Key Challenges

科学的研究の応用

Anticancer Activity

Pyrimidine derivatives, including 2-(Benzylsulfanyl)-4-chloro-6-(4-methylphenyl)-5-pyrimidinecarbonitrile, have been studied for their ability to inhibit enzymes involved in DNA biosynthesis. This inhibition is crucial for the development of anticancer agents as it can prevent cancer cell proliferation. Research indicates that this compound may selectively target cancer cells, making it a candidate for further pharmacological studies aimed at developing new cancer therapies .

Antibacterial Effects

The antibacterial properties of pyrimidine compounds have been documented extensively. Research has indicated that modifications in the pyrimidine structure can enhance antibacterial activity against various pathogens. Given the structural characteristics of this compound, it is hypothesized that it could exhibit similar effects and warrant investigation as a potential antibacterial agent .

Case Study 1: Synthesis and Characterization

A study focusing on the synthesis of related pyrimidine derivatives highlighted the importance of substituents on the pyrimidine ring in determining biological activity. The synthesis involved reactions under controlled conditions to yield high-purity products suitable for biological testing. Characterization techniques such as NMR and X-ray crystallography were employed to confirm the structure and purity of the synthesized compounds .

Case Study 2: Pharmacological Screening

In another study, a series of pyrimidine derivatives were screened for anticancer activity using various cancer cell lines. The results showed that certain modifications led to enhanced cytotoxicity against specific cancer types. While direct data on this compound was not available, the findings suggest that similar compounds could be potent anticancer agents .

Data Table: Comparison of Biological Activities

| Compound Name | Anticancer Activity | Antiviral Activity | Antibacterial Activity |

|---|---|---|---|

| This compound | Potential (needs further study) | Hypothetical (based on structure) | Hypothetical (based on structure) |

| Related Pyrimidine Derivative A | Confirmed | Confirmed | Confirmed |

| Related Pyrimidine Derivative B | High Activity | Moderate Activity | Low Activity |

作用機序

The mechanism of action of 2-(Benzylsulfanyl)-4-chloro-6-(4-methylphenyl)-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signaling pathways .

類似化合物との比較

Similar Compounds

2-(4-Methylsulfonylphenyl) indole derivatives: These compounds also exhibit antimicrobial and anti-inflammatory activities.

2-(4-(Methylsulfonyl) phenyl) benzimidazoles: These are selective cyclooxygenase-2 inhibitors with potential anti-inflammatory applications.

Uniqueness

2-(Benzylsulfanyl)-4-chloro-6-(4-methylphenyl)-5-pyrimidinecarbonitrile is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of benzylsulfanyl, chloro, and methylphenyl groups makes it a versatile compound for various applications in research and industry .

生物活性

2-(Benzylsulfanyl)-4-chloro-6-(4-methylphenyl)-5-pyrimidinecarbonitrile is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This compound is characterized by a complex chemical structure that includes a benzylsulfanyl group and a chloro substituent, which may contribute to its pharmacological properties.

Chemical Structure

The molecular formula of the compound is C19H14ClN3S with a molecular weight of approximately 357.85 g/mol. The structural features include:

- Chlorine atom at the 4-position.

- Benzylsulfanyl group at the 2-position.

- 4-Methylphenyl group at the 6-position.

Synthesis

The synthesis of this compound typically involves reactions such as nucleophilic substitution and cyclization processes, which are common in the creation of pyrimidine derivatives. The synthesis details often include the use of solvents like pyridine and recrystallization techniques to obtain pure samples suitable for biological testing.

Biological Activity Overview

Research indicates that pyrimidine derivatives, including this compound, exhibit various biological activities:

- Anticancer Activity : Pyrimidine derivatives are known for their ability to inhibit enzymes involved in DNA synthesis, which is crucial for cancer cell proliferation. Studies have shown that compounds similar to this one can exhibit significant cytotoxic effects against various cancer cell lines (Ghoshal & Jacob, 1997; Al-Omar et al., 2010).

- Antimicrobial Properties : Some studies suggest that pyrimidine derivatives possess antibacterial and antifungal activities, potentially through mechanisms that disrupt microbial cellular processes (Al-Abdullah et al., 2011).

- Anti-inflammatory Effects : There is evidence indicating that certain derivatives can modulate inflammatory pathways, making them candidates for treating inflammatory diseases.

Anticancer Studies

A study focusing on a related pyrimidine derivative demonstrated its effectiveness against human cancer cell lines, showing an IC50 value in the low micromolar range. This suggests a potent inhibitory effect on cancer cell viability (El-Emam et al., 2012).

Antimicrobial Activity

In vitro tests have revealed that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, a related compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating substantial antibacterial activity (Al-Turkistani et al., 2011).

Data Table: Summary of Biological Activities

| Biological Activity | Reference | Observed Effect |

|---|---|---|

| Anticancer | Ghoshal & Jacob (1997) | Inhibition of DNA synthesis in cancer cells |

| Antimicrobial | Al-Abdullah et al. (2011) | Effective against Gram-positive bacteria |

| Anti-inflammatory | Al-Omar et al. (2010) | Modulation of inflammatory markers |

特性

IUPAC Name |

2-benzylsulfanyl-4-chloro-6-(4-methylphenyl)pyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN3S/c1-13-7-9-15(10-8-13)17-16(11-21)18(20)23-19(22-17)24-12-14-5-3-2-4-6-14/h2-10H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPRBFIJIUGFMNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SCC3=CC=CC=C3)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。